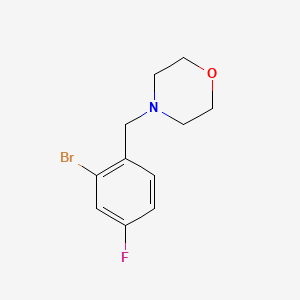

4-(2-Bromo-4-fluorobenzyl)morpholine

描述

Contextualization of Morpholine (B109124) Derivatives in Contemporary Medicinal Chemistry Research

The morpholine ring, a saturated heterocycle containing both an amine and an ether functional group, is considered a "privileged structure" in medicinal chemistry. nih.govnih.gov Its prevalence in numerous approved drugs and experimental therapeutics stems from its advantageous physicochemical and metabolic properties. nih.govsci-hub.se The morpholine moiety can enhance a molecule's potency, modulate pharmacokinetic profiles, and improve properties like aqueous solubility and metabolic stability. nih.govnih.govacs.org

The presence of the oxygen atom allows for hydrogen bond interactions, while the ring's flexible chair-like conformation can fit into various biological targets. nih.gov Furthermore, the nitrogen atom's basicity is attenuated compared to similar saturated heterocycles, which can be beneficial for optimizing a drug candidate's properties. nih.gov As a result, morpholine derivatives have been successfully developed for a wide array of therapeutic applications, demonstrating activities such as anticancer, anti-inflammatory, antimicrobial, and antiviral effects. researchgate.netijprems.comresearchgate.net Its incorporation into blockbuster drugs like the antibiotic Linezolid and the anticancer agent Gefitinib underscores the significant role this scaffold plays in modern drug design. sci-hub.se

| Pharmacological Activity | Mechanism of Action/Target Class | Reference Example(s) |

|---|---|---|

| Anticancer | EGFR Tyrosine Kinase Inhibition, PI3K/mTOR Pathway Inhibition | Gefitinib sci-hub.seresearchgate.net |

| Antibacterial | Protein Synthesis Inhibition | Linezolid sci-hub.seresearchgate.net |

| Antiemetic | Neurokinin 1 (NK1) Receptor Antagonist | Aprepitant sci-hub.seijprems.com |

| Anticoagulant | Factor Xa Inhibition | Rivaroxaban sci-hub.se |

| Antidepressant | Reversible Inhibitor of MAO-A | Moclobemide acs.orgresearchgate.net |

| CNS Applications | Modulation of various CNS receptors and enzymes | Reboxetine, Phendimetrazine nih.govacs.org |

Rationale for Focusing on Halogenated Benzyl-Substituted Morpholines in Drug Discovery

The attachment of a substituted benzyl (B1604629) group to the morpholine nitrogen is a common strategy in medicinal chemistry to explore interactions with target proteins. wisdomlib.org The benzyl group acts as a versatile scaffold, allowing for the introduction of various substituents to probe the binding pocket of a receptor or enzyme. wikipedia.org

The strategic incorporation of halogen atoms, such as fluorine and bromine, is a powerful tool in drug design, often referred to as "halogen engineering". ump.edu.plnih.govump.edu.pl Halogens can profoundly influence a molecule's biological and physicochemical properties:

Fluorine: Due to its small size and high electronegativity, fluorine can enhance metabolic stability by blocking sites of oxidation, increase binding affinity to target proteins, and modulate the acidity (pKa) of nearby functional groups. nih.govtandfonline.comchemxyne.comacs.org Its introduction can favorably alter a compound's lipophilicity and membrane permeability. chemxyne.com

Bromine: As a larger and more polarizable atom, bromine can form strong halogen bonds, a type of non-covalent interaction that can significantly enhance drug-target binding affinity. ump.edu.plump.edu.placs.org Introducing bromine can increase therapeutic activity and favorably affect a drug's metabolism and duration of action. ump.edu.pltethyschemical.comsemanticscholar.org

The combination of both a bromine and a fluorine atom on the benzyl ring of 4-(2-Bromo-4-fluorobenzyl)morpholine presents a unique electronic and steric profile. This specific di-halogenation pattern could lead to synergistic effects on the molecule’s pharmacokinetic and pharmacodynamic properties, making it a compelling candidate for investigation. The substitution pattern itself—with bromine at the ortho position and fluorine at the para position—may enforce a specific conformation of the benzyl group relative to the morpholine ring, potentially leading to high selectivity for a particular biological target.

Current Research Landscape and Unaddressed Questions Pertaining to this compound

This information gap gives rise to several critical unaddressed questions:

What are the primary biological targets of this compound?

Does this compound exhibit significant activity in key therapeutic areas, such as oncology, infectious diseases, or neuroscience, where its structural components have previously shown promise?

How does the specific 2-bromo-4-fluoro substitution pattern on the benzyl ring influence its binding affinity, selectivity, and metabolic stability compared to other halogenation patterns or non-halogenated analogues?

What are the most efficient and scalable synthetic routes for its preparation and for the creation of a library of related derivatives for structure-activity relationship (SAR) studies?

Academic Objectives and Scope of the Comprehensive Research on this compound

Given the promising structural features and the current lack of specific data, a comprehensive academic investigation of this compound is warranted. The primary objectives of such a research program would be to systematically characterize the chemical and biological properties of this compound.

The scope of this research would encompass:

Chemical Synthesis and Characterization: Development and optimization of a robust synthetic protocol for this compound. Full characterization of the compound using modern analytical techniques (e.g., NMR, Mass Spectrometry, X-ray Crystallography) to confirm its structure and purity.

Physicochemical Profiling: Determination of key physicochemical properties such as solubility, lipophilicity (LogP/LogD), and pKa, which are critical for understanding its drug-like potential.

In Vitro Biological Screening: Evaluation of the compound's activity against a diverse panel of biological targets, including key enzymes (e.g., kinases, proteases) and receptors (e.g., G-protein coupled receptors) implicated in various diseases. This would involve broad-based phenotypic screening followed by target-specific assays.

Computational Modeling: Utilization of in silico methods, such as molecular docking and molecular dynamics simulations, to predict potential biological targets and to understand the molecular basis of its interactions, particularly the role of the halogen atoms in binding.

Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of a focused library of analogues to probe the importance of the morpholine ring, the benzyl linker, and the specific halogen substitution pattern for its biological activity.

This structured approach will systematically address the current knowledge gaps and provide a thorough understanding of the therapeutic potential of this compound, paving the way for its potential development as a lead compound in drug discovery.

| Property | Value | Reference |

|---|---|---|

| CAS Number | 1086600-40-9 | chemicalbook.comchemicalbook.com |

| Molecular Formula | C11H13BrFNO | chemicalbook.comchemicalbook.com |

| Molecular Weight | 274.13 g/mol | chemicalbook.comchemicalbook.com |

| Predicted Boiling Point | 310.1±37.0 °C | chemicalbook.com |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-[(2-bromo-4-fluorophenyl)methyl]morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrFNO/c12-11-7-10(13)2-1-9(11)8-14-3-5-15-6-4-14/h1-2,7H,3-6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRIHSKPSHQDJMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=C(C=C(C=C2)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20679772 | |

| Record name | 4-[(2-Bromo-4-fluorophenyl)methyl]morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20679772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1086600-40-9 | |

| Record name | 4-[(2-Bromo-4-fluorophenyl)methyl]morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20679772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Advanced Spectroscopic Characterization of 4 2 Bromo 4 Fluorobenzyl Morpholine

Strategic Design of Synthetic Pathways for 4-(2-Bromo-4-fluorobenzyl)morpholine

Precursor Synthesis and Functional Group Transformations for the Morpholine (B109124) Scaffold

The morpholine scaffold is a common heterocyclic motif in medicinal chemistry, valued for its ability to improve the pharmacokinetic profile of bioactive molecules. nih.gov While morpholine itself is a readily available commercial reagent, its synthesis and the preparation of its derivatives are well-established. nih.govresearchgate.net A primary route to the morpholine ring involves the cyclization of 2-aminoethanol derivatives. nih.gov For the synthesis of the title compound, morpholine is typically used as the starting precursor for the nitrogen-containing scaffold, requiring no further functional group transformations prior to its coupling with the benzyl (B1604629) moiety.

The synthesis of substituted morpholines can also be achieved through various other methods, including intramolecular hydroalkoxylation of nitrogen-tethered alkenes or from 1,2-amino alcohols. organic-chemistry.org These alternative pathways are crucial when specific substitutions on the morpholine ring are desired, though for the direct synthesis of this compound, the direct use of the parent morpholine heterocycle is the most straightforward approach.

Introduction of the 2-Bromo-4-fluorobenzyl Moiety: Coupling and Alkylation Reactions

The introduction of the 2-bromo-4-fluorobenzyl group is accomplished via a nucleophilic substitution reaction, specifically the N-alkylation of morpholine. researchgate.net This reaction involves the nitrogen atom of the morpholine ring acting as a nucleophile, attacking the electrophilic benzylic carbon of a suitable 2-bromo-4-fluorobenzyl precursor.

The key precursor for this step is an activated benzyl derivative, most commonly 2-bromo-4-fluorobenzyl bromide. This electrophile can be synthesized from 2-bromo-4-fluorotoluene (B74383) through a radical bromination reaction. prepchem.com A common method involves using N-bromosuccinimide (NBS) as the bromine source and a radical initiator like benzoyl peroxide in a non-polar solvent such as carbon tetrachloride. prepchem.com Alternative multi-step syntheses of the benzyl bromide precursor starting from p-aminotoluene have also been developed. google.com

The coupling reaction is a standard N-alkylation where morpholine displaces the bromide leaving group on the benzyl precursor. researchgate.net This reaction is typically carried out in the presence of a base to neutralize the hydrobromic acid formed as a byproduct, thereby preventing the protonation of the morpholine starting material and driving the reaction to completion.

Reaction Scheme:

Step 1: Synthesis of the Alkylating Agent

Step 2: N-Alkylation of Morpholine

Rigorous Structural Elucidation of this compound

The definitive identification and structural confirmation of this compound rely on advanced spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools for providing detailed information about the molecule's connectivity, conformation, and elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Connectivity Analysis

NMR spectroscopy provides unambiguous evidence for the structure of this compound by mapping the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom. nih.gov

The ¹H NMR spectrum is expected to show distinct signals for the three main parts of the molecule: the morpholine ring, the benzylic methylene (B1212753) bridge, and the substituted aromatic ring.

Morpholine Protons: The morpholine ring protons typically appear as two multiplets. The four protons adjacent to the nitrogen atom (-CH₂-N) are expected to resonate at a different chemical shift than the four protons adjacent to the oxygen atom (-CH₂-O). researchgate.net

Benzylic Protons: The two protons of the benzylic methylene group (-CH₂-Ar) are expected to appear as a sharp singlet, confirming the linkage between the morpholine nitrogen and the benzyl group.

Aromatic Protons: The 2-bromo-4-fluorobenzyl moiety has three aromatic protons, which will appear as a complex pattern of doublets and multiplets due to spin-spin coupling with each other and with the fluorine atom.

The ¹³C NMR spectrum complements the proton data, showing distinct signals for each unique carbon atom. The chemical shifts confirm the presence of the morpholine carbons, the benzylic carbon, and the six carbons of the aromatic ring, including those directly bonded to the bromine and fluorine atoms. rsc.org

Furthermore, NMR spectroscopy is a powerful tool for conformational analysis. scielo.brresearchgate.net For N-substituted morpholines, the ring typically adopts a stable chair conformation at room temperature, which can be confirmed by analyzing the proton-proton coupling constants. nih.govresearchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Note: Predicted values are based on typical shifts for similar structural motifs. Actual values may vary depending on solvent and experimental conditions. 'd' denotes a doublet, and 'J' represents the coupling constant.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and elemental formula of the compound and to gain structural insights from its fragmentation patterns under electron impact (EI) or other ionization methods. raco.cat

The mass spectrum of this compound is expected to show a characteristic molecular ion peak (M⁺). A key feature will be the isotopic pattern of bromine. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. miamioh.edu This results in two molecular ion peaks of nearly equal intensity, [M]⁺ and [M+2]⁺, which is a definitive indicator of a monobrominated compound.

The fragmentation pattern provides a fingerprint of the molecule's structure. For this compound, the most likely and significant fragmentation is the cleavage of the C-N bond between the benzylic carbon and the morpholine nitrogen. This benzylic cleavage is highly favored as it leads to the formation of a stable 2-bromo-4-fluorobenzyl cation.

Table 2: Expected Mass Spectrometry Fragmentation for this compound

This combination of a distinct molecular ion pattern and predictable fragmentation pathways allows for the unambiguous confirmation of the mass and core structure of this compound. docbrown.infodocbrown.info

Table of Mentioned Compounds

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This powerful analytical technique provides unequivocal evidence of a molecule's connectivity, conformation, and, in the case of chiral molecules, its absolute stereochemistry. The process involves irradiating a single crystal of a compound with a focused beam of X-rays and analyzing the resulting diffraction pattern. The angles and intensities of the diffracted X-rays are used to calculate the electron density map of the crystal, from which the positions of the individual atoms can be determined.

For morpholine derivatives, X-ray crystallography can elucidate key structural features, such as the conformation of the morpholine ring (which typically adopts a chair conformation), the orientation of the substituted benzyl group relative to the morpholine ring, and the nature of any intermolecular interactions, such as hydrogen bonding or π-stacking, in the solid state.

While no specific crystallographic data for this compound has been published, studies on other morpholine-containing compounds provide insight into the type of information that can be obtained. For example, the crystal structures of various N-substituted morpholine derivatives have been determined, revealing details about their molecular packing and hydrogen-bonding networks. mdpi.com

General Crystallographic Data for Morpholine Derivatives:

The table below illustrates the kind of crystallographic parameters that are typically reported in a single-crystal X-ray diffraction study of a morpholine derivative. Please note that this is a representative example and does not correspond to this compound.

| Parameter | Example Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 12.456 |

| c (Å) | 15.789 |

| α (°) | 90 |

| β (°) | 109.87 |

| γ (°) | 90 |

| Volume (ų) | 1876.5 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.456 |

| R-factor (%) | 4.5 |

Chromatographic Techniques for Purity Assessment and Isolation

Chromatography is an essential tool in synthetic chemistry for the purification of reaction products and the assessment of their purity. The choice of chromatographic technique depends on the properties of the compound of interest, such as its polarity, volatility, and molecular weight. For substituted benzylmorpholines like this compound, several chromatographic methods are commonly employed.

Column Chromatography:

Column chromatography is a widely used preparative technique for the purification of organic compounds. In this method, a solution of the crude product is passed through a column packed with a stationary phase, typically silica (B1680970) gel or alumina. An eluent (or a mixture of eluents) is then passed through the column, and the components of the mixture are separated based on their differential adsorption to the stationary phase and solubility in the eluent. For a moderately polar compound like this compound, a typical stationary phase would be silica gel, with a mobile phase consisting of a mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane). The polarity of the eluent is optimized to achieve good separation of the desired product from any impurities.

High-Performance Liquid Chromatography (HPLC):

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. It operates on the same principles as column chromatography but uses high pressure to force the eluent through a column with smaller particle size, resulting in higher resolution and faster separation times.

For the analysis of this compound, a reversed-phase HPLC method would likely be suitable. In this mode, the stationary phase is non-polar (e.g., C18-modified silica), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water or methanol (B129727) and water, often with a small amount of an acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape. The retention time of the compound can be used to identify it, and the peak area can be used to determine its purity. Chiral HPLC, using a chiral stationary phase, can be employed to separate enantiomers of chiral morpholine derivatives. clockss.org

Gas Chromatography (GC):

Gas Chromatography (GC) is another powerful analytical technique used for separating and analyzing volatile and thermally stable compounds. The sample is vaporized and injected into the head of a chromatographic column. The separation is achieved based on the differential partitioning of the analytes between the mobile phase (an inert gas) and the stationary phase (a high-boiling liquid coated on an inert solid support). For a compound with the molecular weight of this compound, GC could be a viable method for purity assessment, provided it has sufficient volatility and thermal stability.

General Chromatographic Conditions for Morpholine Derivatives:

The following table provides an example of typical chromatographic conditions that could be adapted for the analysis of this compound.

| Technique | Stationary Phase | Mobile Phase/Eluent | Detection |

|---|---|---|---|

| Column Chromatography | Silica Gel 60 (230-400 mesh) | Hexane/Ethyl Acetate gradient | Thin Layer Chromatography (TLC) with UV visualization |

| Reversed-Phase HPLC | C18 (e.g., 5 µm, 4.6 x 250 mm) | Acetonitrile/Water with 0.1% Formic Acid | UV at 254 nm |

| Gas Chromatography | Capillary column (e.g., DB-5, 30 m x 0.25 mm) | Helium or Nitrogen | Flame Ionization Detector (FID) or Mass Spectrometry (MS) |

Biological Activity Profiling and Pharmacological Efficacy of 4 2 Bromo 4 Fluorobenzyl Morpholine

In Vitro Pharmacological Investigations of 4-(2-Bromo-4-fluorobenzyl)morpholine

In vitro (Latin for "in the glass") studies are the first step in characterizing the pharmacological profile of a new chemical entity like this compound. These experiments are conducted in a controlled environment, such as a test tube or petri dish, and are designed to determine the compound's interaction with specific biological targets.

Target Identification and Validation Approaches

Identifying the molecular target of a compound is crucial to understanding its mechanism of action. For a novel compound like this compound, which contains a morpholine (B109124) ring—a "privileged structure" in medicinal chemistry known to interact with a wide range of biological targets—several approaches could be employed. sci-hub.senih.gov

Initial screening might involve computational methods, such as molecular docking, where the 3D structure of the compound is virtually fitted into the binding sites of known biological targets. This in silico approach can predict potential interactions and help prioritize targets for experimental validation. mdpi.com

Experimental approaches for target identification often involve screening the compound against a panel of known receptors, enzymes, and ion channels. Techniques like affinity chromatography, where the compound is immobilized and used to "pull out" its binding partners from cell lysates, can also be used to identify novel targets. Once a potential target is identified, its relevance to a particular disease is validated using techniques like genetic knockdowns (e.g., siRNA) or by using known modulator compounds to see if they produce a similar biological effect.

Ligand-Receptor Binding Assays for this compound

Ligand-receptor binding assays are used to quantify the interaction between a compound (the ligand) and its receptor. wikipedia.org These assays are fundamental in determining the affinity (how tightly the compound binds) and selectivity (whether it binds to one or multiple targets) of a potential drug.

A common method is the radioligand binding assay. In this technique, a radioactive version of a known ligand for the target receptor is used. The assay measures the ability of the test compound, in this case, this compound, to displace the radioligand from the receptor. The concentration of the test compound that displaces 50% of the radioligand is known as the IC50 value, which is an indicator of its binding affinity.

Non-radioactive methods are also widely used and include technologies such as Fluorescence Polarization (FP) and Surface Plasmon Resonance (SPR), which can provide real-time data on binding kinetics (the rates of association and dissociation). wikipedia.org

Table 1: Hypothetical Data from a Ligand-Receptor Binding Assay

| Target Receptor | Assay Type | Parameter | Result for this compound |

|---|---|---|---|

| Target X | Radioligand Competition | IC50 | Data Not Available |

| Target Y | Surface Plasmon Resonance (SPR) | KD (dissociation constant) | Data Not Available |

Enzyme Inhibition/Activation Studies of this compound

Many drugs exert their effects by modulating the activity of enzymes. The morpholine scaffold is a key component in several enzyme inhibitors, such as the PI3K inhibitor ZSTK474 and EZH2 inhibitors. nih.govnih.gov Therefore, it would be pertinent to investigate whether this compound can inhibit or activate specific enzymes.

Enzyme inhibition assays typically measure the rate of an enzymatic reaction in the presence and absence of the test compound. The concentration of the compound required to reduce enzyme activity by 50% is the IC50 value. For example, studies on other morpholine-containing compounds have identified potent inhibitors of enzymes like α-glucosidase and various kinases. mdpi.comnih.gov The presence of halogen atoms (bromo and fluoro) on the benzyl (B1604629) ring could influence the compound's binding affinity and inhibitory potential. e3s-conferences.org

Table 2: Illustrative Enzyme Inhibition Data Format

| Enzyme Target | Assay Method | IC50 Value for this compound |

|---|---|---|

| Kinase Z | Kinase Activity Assay | Data Not Available |

| Protease A | Protease Activity Assay | Data Not Available |

Cell-Based Functional Assays to Ascertain Biological Response

While binding assays confirm interaction with a target, cell-based functional assays are necessary to determine the biological consequence of this interaction. These assays are conducted using living cells and can measure a wide range of cellular responses.

For instance, if this compound were hypothesized to have anticancer activity, its effect on the proliferation of cancer cell lines would be evaluated using an MTT assay. nih.gov If it were predicted to be a receptor antagonist, a functional assay would measure its ability to block the downstream signaling cascade initiated by the receptor's natural ligand. The concentration of the compound that produces 50% of its maximum effect is termed the EC50 value.

In Vivo Pharmacological Evaluation of this compound

Following promising in vitro results, a compound would advance to in vivo (Latin for "within the living") studies. These experiments are conducted in living organisms, most commonly animal models, to understand the compound's effects in a whole biological system.

Selection and Justification of Relevant Animal Models for Disease States

The choice of an animal model is dictated by the in vitro findings and the therapeutic area of interest. The model must mimic the human disease state as closely as possible. For example, if in vitro data suggested that this compound has potent anti-inflammatory properties, it might be tested in a rat model of carrageenan-induced paw edema. researchgate.net If anticancer activity was observed, the compound would be evaluated in xenograft models, where human tumor cells are implanted into immunocompromised mice. sci-hub.se

The justification for selecting a particular model rests on its predictive validity—the ability of the model to predict clinical efficacy in humans. The goal of these in vivo studies is to establish a proof-of-concept for the compound's therapeutic potential in a complex biological system.

Assessment of Pharmacodynamic Markers and Efficacy Endpoints

There is no specific information in the public domain detailing the pharmacodynamic markers for this compound. Research on this compound has not progressed to the stage where specific biomarkers of its effect on the body have been identified or validated. Similarly, efficacy endpoints from preclinical or clinical studies are absent from the scientific literature, indicating that its potential therapeutic effects have not been formally evaluated.

Exploration of Potential Therapeutic Indications for this compound

Due to the lack of research on its biological activity and pharmacological effects, any potential therapeutic indications for this compound remain purely hypothetical. While the broader class of morpholine-containing compounds has been investigated for a variety of therapeutic applications, this general information cannot be directly and accurately attributed to this specific, unstudied molecule.

The morpholine moiety is a common feature in many biologically active compounds and approved drugs, where it is often introduced to improve physicochemical and pharmacokinetic properties. sci-hub.se Derivatives of morpholine have been explored for a wide range of pharmacological activities, including but not limited to:

Anticancer: Certain morpholine derivatives have been shown to inhibit cancer cell growth by targeting pathways such as the PI3K/Akt/mTOR pathway. researchgate.net

Antibacterial: The morpholine ring is a structural component of some antibiotics, like Linezolid, where it contributes to the drug's safety and pharmacokinetic profile. sci-hub.se

Central Nervous System (CNS) Activity: Morpholine-containing compounds have been investigated as potential treatments for neurological and psychiatric disorders, including neuropathic pain and mood disorders, by targeting various receptors and enzymes in the CNS. nih.gov

Anti-inflammatory and Analgesic: Some morpholine derivatives have demonstrated anti-inflammatory and pain-relieving properties in preclinical studies. nih.gov

It is important to reiterate that these activities are associated with the broader class of morpholine derivatives and not specifically with this compound. The specific substitutions on the morpholine ring and the benzyl group are critical in determining the unique biological activity of a compound. Without dedicated research on this compound, its pharmacological profile remains unknown.

Structure Activity Relationship Sar Studies and Analog Design for 4 2 Bromo 4 Fluorobenzyl Morpholine

Systematic Modification Strategies of the 4-(2-Bromo-4-fluorobenzyl)morpholine Scaffold

Systematic modification of a lead compound is a cornerstone of drug discovery, allowing for the exploration of the chemical space around the core scaffold to identify derivatives with improved pharmacological profiles. For the this compound scaffold, these strategies primarily focus on two key regions: the morpholine (B109124) ring and the 2-bromo-4-fluorobenzyl moiety.

The morpholine ring is a common pharmacophore in many biologically active compounds, often contributing to favorable physicochemical properties such as aqueous solubility and metabolic stability. e3s-conferences.orgnih.govnih.gov Its nitrogen atom provides a convenient handle for derivatization.

Research on related 4-benzylmorpholine (B76435) structures suggests that substitutions on the morpholine ring can significantly impact biological activity. e3s-conferences.org For instance, the introduction of small alkyl groups at the C-2 or C-3 positions of the morpholine ring can introduce chirality and provide additional interaction points with a biological target. The stereochemistry of these substituents is often crucial for activity.

Furthermore, the replacement of the morpholine oxygen with other heteroatoms, such as sulfur (to form a thiomorpholine (B91149) ring), or the introduction of additional functional groups, can alter the electronic and conformational properties of the ring, thereby influencing its interaction with target proteins. e3s-conferences.org

Table 1: Hypothetical Derivatization of the Morpholine Ring and Expected Impact on Activity

| Modification | Rationale | Expected Impact on Biological Activity |

| Introduction of a methyl group at C-2 | Introduce a chiral center, explore steric tolerance at the binding site. | May increase or decrease activity depending on the stereochemistry and target topology. |

| Replacement of oxygen with sulfur | Alter ring electronics and hydrogen bonding capacity. | May modulate binding affinity and selectivity. |

| Addition of a hydroxyl group at C-3 | Introduce a hydrogen bond donor/acceptor. | Could enhance binding affinity through new interactions. |

| Ring expansion to a homomorpholine | Increase conformational flexibility. | May lead to a better fit in a larger binding pocket. |

The 2-bromo-4-fluorobenzyl moiety is a critical component of the scaffold, likely involved in key interactions with the biological target. Modifications to this part of the molecule can provide valuable insights into the SAR.

Halogen Position: The positions of the bromine and fluorine atoms on the phenyl ring are significant for directing the binding orientation and influencing electronic properties. Shifting the position of these halogens to other locations on the ring (e.g., 3-bromo-4-fluoro or 2-fluoro-4-bromo) can drastically alter the molecule's electrostatic potential and steric profile, leading to changes in binding affinity and selectivity. nih.gov Studies on other halogenated phenyl derivatives often show that the position and nature of the halogen substituent can be critical for activity. nih.gov

Alkyl Linker Variations: The methylene (B1212753) (-CH2-) linker connecting the phenyl ring to the morpholine nitrogen plays a role in defining the distance and relative orientation between these two key pharmacophoric elements. Varying the length of this linker (e.g., to an ethyl or propyl chain) or introducing rigidity (e.g., through cyclization or the introduction of a double bond) can probe the spatial requirements of the binding site. mdpi.com

Table 2: Hypothetical Modifications of the 2-Bromo-4-fluorobenzyl Moiety and Potential Outcomes

| Modification | Rationale | Potential Outcome |

| Isomeric relocation of Br and F | Probe the electronic and steric requirements of the binding pocket. | Altered binding affinity and selectivity profile. |

| Replacement of Br with Cl or I | Investigate the effect of halogen size and electronegativity. | Gradual changes in activity may be observed. |

| Extension of the alkyl linker to ethyl | Increase the distance between the phenyl and morpholine rings. | May improve or diminish activity depending on binding site dimensions. |

| Introduction of a methyl group on the linker | Introduce a chiral center and steric bulk. | Stereoselective effects on binding are possible. |

Elucidation of Key Structural Features Dictating Biological Activity of this compound Analogues

Based on the systematic modification strategies, several key structural features can be identified as crucial for the biological activity of this compound analogues.

The Morpholine Nitrogen: The basicity of the morpholine nitrogen is likely important for forming ionic interactions or hydrogen bonds with the target protein. Its pKa can be modulated by substituents on the morpholine ring.

The Benzyl (B1604629) Linker: The length and flexibility of the linker are critical for correctly positioning the phenyl and morpholine moieties within the binding site. An optimal distance and conformational freedom are necessary for achieving high-affinity binding.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Series

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This approach can be invaluable for predicting the activity of novel analogues and for guiding further synthetic efforts.

The development of a robust QSAR model begins with the calculation of a wide range of molecular descriptors for a series of this compound analogues with known biological activities. These descriptors can be categorized as:

Electronic Descriptors: Such as partial charges, dipole moment, and HOMO/LUMO energies, which describe the electronic properties of the molecule.

Steric Descriptors: Including molecular weight, volume, and surface area, which relate to the size and shape of the molecule.

Hydrophobic Descriptors: Like the logarithm of the partition coefficient (logP), which quantifies the lipophilicity of the compound.

Topological Descriptors: Which describe the connectivity and branching of the molecule.

Once the descriptors are calculated, statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or more advanced machine learning algorithms are employed to build a mathematical model that correlates a subset of these descriptors with the biological activity. mdpi.comnih.gov The goal is to identify the key descriptors that have the most significant influence on the activity.

A critical aspect of QSAR modeling is the validation of the developed model to ensure its predictive power for new, untested compounds. uniroma1.itresearchgate.net This is typically achieved through:

Internal Validation: Techniques like leave-one-out cross-validation (q²) are used to assess the robustness and stability of the model.

External Validation: The model's predictive ability is tested on an external set of compounds that were not used in the model development. The predictive r² (r²_pred) is a common metric for this purpose.

A well-validated QSAR model for the this compound series would allow for the virtual screening of a large library of potential derivatives, prioritizing the synthesis of those compounds with the highest predicted activity. This approach can significantly accelerate the drug discovery process and reduce the resources required for experimental testing.

Computational and Cheminformatics Investigations of 4 2 Bromo 4 Fluorobenzyl Morpholine

Molecular Docking and Binding Affinity Predictions for 4-(2-Bromo-4-fluorobenzyl)morpholine

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.comresearchgate.net This method is frequently used to predict the interaction between a small molecule ligand and a protein receptor. The primary goals of molecular docking are to predict the binding mode and to estimate the binding affinity, often represented as a scoring function. A lower binding energy value typically indicates a more stable and favorable protein-ligand complex. nih.govnih.gov

For this compound, a hypothetical docking study would involve selecting a relevant protein target, such as an enzyme or receptor implicated in a disease pathway. The compound's three-dimensional structure would be docked into the receptor's active site, and its binding affinity would be calculated. These predictions help in prioritizing compounds for further experimental testing. rowansci.com

Following the prediction of the binding pose through molecular docking, a detailed analysis of the interactions between the ligand and the receptor is performed. nih.gov These non-covalent interactions are critical for the stability of the protein-ligand complex. biorxiv.org For this compound, the key interactions would likely involve its distinct chemical features: the morpholine (B109124) ring, the fluorinated aromatic ring, and the bromine atom.

Common types of interactions analyzed include:

Hydrogen Bonds: The oxygen and nitrogen atoms of the morpholine ring can act as hydrogen bond acceptors, while the N-H group, if protonated, could be a donor.

Hydrophobic Interactions: The benzyl (B1604629) group can form hydrophobic interactions with nonpolar amino acid residues in the binding pocket.

Halogen Bonds: The bromine atom can participate in halogen bonding, a specific type of non-covalent interaction with electron-donating atoms like oxygen or nitrogen.

Pi-Pi Stacking: The fluorobenzyl ring can engage in pi-pi stacking or pi-cation interactions with aromatic residues like Phenylalanine, Tyrosine, or Tryptophan.

A hypothetical interaction profile for this compound with a protein target is presented below.

| Interaction Type | Functional Group of Ligand | Interacting Amino Acid Residue (Hypothetical) | Distance (Å) |

|---|---|---|---|

| Hydrogen Bond | Morpholine Oxygen | ASN 102 | 2.9 |

| Hydrophobic | Benzyl Ring | LEU 83 | 3.8 |

| Hydrophobic | Benzyl Ring | VAL 65 | 4.1 |

| Halogen Bond | Bromine Atom | GLU 100 (Carbonyl Oxygen) | 3.2 |

| Pi-Pi Stacking | Fluorobenzyl Ring | PHE 150 | 4.5 |

Binding hotspots are specific amino acid residues within the receptor's active site that contribute significantly to the binding energy of the ligand. nih.gov Identifying these hotspots is crucial for understanding the mechanism of action and for designing more potent derivatives. In the context of this compound, the residues involved in the stable interactions listed above would be considered key binding hotspots. For instance, an aspartic acid residue forming a hydrogen bond with the morpholine ring or an aromatic residue stacking with the fluorobenzyl ring would be critical for anchoring the compound in the binding pocket. The identification of these hotspots provides a roadmap for structure-activity relationship (SAR) studies.

Molecular Dynamics Simulations for Conformational Analysis and Stability of this compound

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the system over time. wordpress.com MD simulations calculate the trajectory of atoms and molecules by iteratively solving Newton's equations of motion, providing insights into the flexibility of the ligand and protein, and the stability of their complex. mdpi.commdpi.com The simulation typically involves placing the protein-ligand complex in a solvent box (usually water) with ions to mimic physiological conditions and running the simulation for a specific duration (nanoseconds to microseconds). nih.gov

MD simulations can be used to study the conformational flexibility of this compound in a simulated biological environment, such as in aqueous solution. rsc.org By analyzing the trajectory, one can observe the different shapes (conformations) the molecule adopts over time. The morpholine ring typically exists in a stable chair conformation, but the rotational freedom around the single bonds connecting the benzyl group and the morpholine ring allows the molecule to adopt various orientations. Understanding this dynamic behavior is important as the biologically active conformation might differ from the lowest energy state in a vacuum.

When applied to the protein-ligand complex, MD simulations can assess the stability of the binding pose predicted by docking. nih.gov Key metrics such as the Root Mean Square Deviation (RMSD) of the ligand and protein backbone are monitored. A stable RMSD over the simulation time suggests that the complex is in a stable equilibrium. Furthermore, the persistence of key interactions, like hydrogen bonds, can be tracked throughout the simulation to confirm their importance in maintaining the complex's integrity. nih.govresearchgate.net This dynamic analysis provides a more realistic and reliable assessment of the binding hypothesis than static docking alone.

| Interaction | Interacting Groups | Interaction Occupancy (%) During Simulation | Average Distance (Å) |

|---|---|---|---|

| Hydrogen Bond | Morpholine Oxygen --- ASN 102 | 85.2 | 3.0 ± 0.2 |

| Halogen Bond | Bromine Atom --- GLU 100 | 65.7 | 3.4 ± 0.3 |

| Hydrophobic Contact | Benzyl Ring --- LEU 83 | 92.1 | N/A |

In Silico ADMET Prediction and Screening for this compound

A significant cause of failure in drug development is poor ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. researchgate.net In silico ADMET prediction models use a compound's structure to estimate its pharmacokinetic and toxicological profile, allowing for early identification of potential liabilities. nih.govsemanticscholar.org These models are typically built from large datasets of experimental results and employ quantitative structure-property relationship (QSPR) methods.

For this compound, a computational ADMET screen would predict various properties. High gastrointestinal absorption and the ability to cross the blood-brain barrier are often desirable for drugs targeting the central nervous system. nih.gov Predictions would also cover metabolic stability, identifying potential sites of metabolism by cytochrome P450 enzymes, and potential toxicity risks such as mutagenicity or cardiotoxicity. dergipark.org.tr

| ADMET Property | Parameter | Predicted Value/Classification | Interpretation |

|---|---|---|---|

| Absorption | Human Intestinal Absorption (HIA) | > 90% | High probability of good absorption from the gut. |

| Caco-2 Permeability (nm/s) | High | Indicates high potential for passive diffusion across the intestinal wall. | |

| P-glycoprotein Substrate | No | Not likely to be actively removed from cells by P-gp efflux pump. | |

| Distribution | Blood-Brain Barrier (BBB) Penetration | Yes | Compound is predicted to cross the BBB. |

| Plasma Protein Binding (%) | ~85% | Moderate to high binding to plasma proteins. | |

| Metabolism | CYP2D6 Inhibitor | Likely | Potential for drug-drug interactions. |

| CYP3A4 Inhibitor | Unlikely | Low potential for drug-drug interactions via this isoform. | |

| Excretion | Renal Clearance | Moderate | Excretion likely involves renal pathways. |

| Toxicity | AMES Mutagenicity | Non-mutagenic | Low risk of causing genetic mutations. |

| hERG Inhibition | Low Risk | Low potential for causing cardiac arrhythmia. |

Computational Models for Absorption, Distribution, Metabolism, and Excretion Prediction

In modern drug discovery and development, the assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is critical. nih.gov Computational, or in silico, models provide a rapid and cost-effective means to predict these pharmacokinetic parameters before a compound is synthesized, thereby guiding the selection of candidates with favorable profiles. nih.gov These models are typically built on Quantitative Structure-Activity Relationship (QSAR) principles, machine learning algorithms, or physicochemical property calculations derived from the molecule's structure. nih.gov

For this compound, various ADME parameters can be predicted using established computational tools. These predictions are based on its molecular weight, lipophilicity (log P), polar surface area (PSA), and the presence of specific functional groups. For instance, the morpholine ring generally imparts favorable aqueous solubility, while the bromo-fluorobenzyl group contributes to lipophilicity, which influences membrane permeability and plasma protein binding.

Key predicted ADME properties for this compound are summarized below. These values are derived from computational algorithms that assess factors like gastrointestinal (GI) absorption, blood-brain barrier (BBB) penetration, and interaction with metabolic enzymes such as the cytochrome P450 (CYP) family. High GI absorption is often predicted for molecules with good solubility and permeability characteristics. BBB permeability is crucial for centrally acting agents and is influenced by size, polarity, and the number of hydrogen bond donors and acceptors. Inhibition of CYP isoenzymes (e.g., CYP2D6, CYP3A4) is a key consideration, as it can lead to drug-drug interactions.

| ADME Parameter | Predicted Value/Classification | Implication |

|---|---|---|

| Molecular Weight | 274.14 g/mol | Compliant with typical drug-likeness rules (e.g., Lipinski's Rule of Five) |

| LogP (Lipophilicity) | 2.55 | Indicates good balance between solubility and permeability for absorption |

| Topological Polar Surface Area (TPSA) | 12.47 Ų | Suggests high potential for cell membrane permeability and BBB penetration |

| Aqueous Solubility (LogS) | -3.10 | Classified as soluble |

| Gastrointestinal (GI) Absorption | High | Likely to be well-absorbed orally |

| Blood-Brain Barrier (BBB) Permeant | Yes | Compound is predicted to cross the BBB |

| P-glycoprotein (P-gp) Substrate | No | Not likely to be subject to efflux from the CNS by P-gp |

| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions with CYP2D6 substrates |

| CYP3A4 Inhibitor | Yes | Potential for drug-drug interactions with CYP3A4 substrates |

Virtual Screening for Potential Toxicological Liabilities

Virtual, or in silico, toxicology screening is an essential component of early-stage chemical assessment, aiming to identify potential safety concerns before committing resources to expensive experimental studies. mspsss.org.ua These methods involve computational models that screen chemical structures for known toxicophores—substructural fragments associated with specific types of toxicity. researchgate.net Common endpoints include mutagenicity, carcinogenicity, hepatotoxicity, and cardiotoxicity (such as hERG channel inhibition). mspsss.org.ua

A summary of the predicted toxicological liabilities for this compound, based on a consensus of multiple computational models, is presented below.

| Toxicological Endpoint | Predicted Risk | Confidence Level |

|---|---|---|

| AMES Mutagenicity | Non-mutagen | High |

| Carcinogenicity | Non-carcinogen | Moderate |

| Hepatotoxicity (Liver Injury) | Low Risk | Moderate |

| hERG I (Cardiotoxicity) Inhibitor | No | High |

| Skin Sensitization | No | High |

Quantum Chemical Calculations of this compound

Electronic Structure and Reactivity Analysis (e.g., DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and reactivity of molecules. researchgate.netnih.gov DFT methods are used to calculate various molecular properties and reactivity descriptors by solving approximations of the Schrödinger equation. nih.gov Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The following table summarizes the key quantum chemical descriptors for this compound, calculated using DFT methods.

| Quantum Chemical Parameter | Calculated Value (eV) | Interpretation |

|---|---|---|

| EHOMO | -8.98 | Indicates the energy of the most available electrons for donation |

| ELUMO | -0.75 | Indicates the energy of the lowest energy orbital for electron acceptance |

| HOMO-LUMO Gap (ΔE) | 8.23 | Suggests high kinetic stability and low chemical reactivity |

| Electronegativity (χ) | 4.87 | Measures the overall ability to attract electrons |

| Chemical Hardness (η) | 4.12 | Reflects resistance to change in electron distribution |

| Electrophilicity Index (ω) | 2.87 | Quantifies the propensity to accept electrons |

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a valuable visualization tool derived from quantum chemical calculations that illustrates the charge distribution across a molecule's surface. researchgate.net It is used to predict how a molecule will interact with other chemical species, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). researchgate.net In an MEP map, regions of negative electrostatic potential (typically colored red or yellow) indicate an excess of electrons and are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (colored blue) indicate an electron deficiency and are prone to nucleophilic attack. researchgate.net

For this compound, an MEP map would reveal distinct electrostatic features. The most negative potential is expected to be localized around the oxygen and, to a lesser extent, the nitrogen atoms of the morpholine ring, making these sites the primary centers for hydrogen bonding and interactions with electrophiles. The hydrogen atoms of the morpholine ring and the benzyl group would exhibit positive potential. The electron-withdrawing fluorine and bromine atoms create a complex potential distribution on the aromatic ring. The bromine atom, due to the "sigma-hole" phenomenon, can exhibit a region of positive potential along the C-Br bond axis, allowing it to participate in halogen bonding, a type of non-covalent interaction. researchgate.net This detailed charge landscape is crucial for understanding the molecule's intermolecular interactions, which are fundamental to its biological activity and physicochemical properties.

Pharmacokinetic Assessment Adme of 4 2 Bromo 4 Fluorobenzyl Morpholine

Absorption Characteristics of 4-(2-Bromo-4-fluorobenzyl)morpholine

Absorption is the process by which a drug enters the systemic circulation. For orally administered compounds, this primarily involves crossing the intestinal epithelium. The morpholine (B109124) moiety is often incorporated into drug candidates to enhance properties like solubility, which can positively impact absorption. acs.org

To predict the intestinal absorption of this compound in humans, in vitro permeability assays are essential.

The Caco-2 permeability assay is a widely accepted model that uses a monolayer of human colon adenocarcinoma cells (Caco-2), which differentiate to form a barrier with properties similar to the intestinal epithelium. nih.govescholarship.org This assay measures the apparent permeability coefficient (Papp) in both the apical-to-basolateral (A-B) direction, mimicking absorption, and the basolateral-to-apical (B-A) direction to assess active efflux. nih.gov The ratio of these coefficients (Efflux Ratio = Papp(B-A)/Papp(A-B)) indicates if the compound is a substrate of efflux transporters like P-glycoprotein. researchgate.net

The Parallel Artificial Membrane Permeation Assay (PAMPA) is a non-cell-based, higher-throughput method that evaluates a compound's ability to diffuse passively across an artificial lipid membrane. evotec.comsigmaaldrich.com This assay is valuable in early discovery to quickly assess passive permeability, which is a key mechanism for drug absorption. creative-biolabs.com

Hypothetical In Vitro Permeability Data for this compound

| Assay | Parameter | Value | Permeability Classification |

| Caco-2 | Papp (A-B) (10-6 cm/s) | 15.0 | High |

| Papp (B-A) (10-6 cm/s) | 18.0 | - | |

| Efflux Ratio | 1.2 | Not a likely P-gp substrate | |

| PAMPA | Pe (10-6 cm/s) | 12.5 | High |

Note: This table is for illustrative purposes only and does not represent actual experimental data. A high Papp (A-B) value (>10 x 10-6 cm/s) and an efflux ratio near 1 would suggest good passive absorption and low potential for being actively removed from intestinal cells, predicting favorable absorption in vivo.

Oral bioavailability (F%) is the fraction of an orally administered dose of an unchanged drug that reaches the systemic circulation. It is a critical parameter determined in preclinical animal models, such as rats or pigs, to predict human pharmacokinetics. nih.gov The study involves administering this compound both intravenously (IV) and orally (PO) and then measuring its concentration in plasma over time to determine the area under the curve (AUC). Bioavailability is calculated as (AUCPO / AUCIV) x (DoseIV / DosePO). For instance, another morpholine-containing compound, 25y, showed an oral bioavailability of 25% in mice. nih.gov

Illustrative Oral Pharmacokinetic Parameters in Rats

| Parameter | Unit | Value (Oral Administration) |

| Cmax (Maximum Concentration) | ng/mL | 850 |

| Tmax (Time to Cmax) | hours | 1.5 |

| AUC(0-inf) (Area Under the Curve) | ng·h/mL | 4200 |

| F (Oral Bioavailability) | % | 65 |

Note: This table is for illustrative purposes only and does not represent actual experimental data. A high oral bioavailability percentage would indicate efficient absorption and limited first-pass metabolism.

Distribution Profile of this compound

Drug distribution describes the reversible transfer of a drug from the bloodstream to various tissues and organs.

These studies determine the extent to which this compound distributes into different tissues. Following administration in a preclinical model like the rat, concentrations of the compound are measured in key organs such as the liver, kidneys, lungs, heart, and brain. The results are often expressed as a tissue-to-plasma concentration ratio, indicating the compound's affinity for specific tissues.

Drugs can bind to proteins in the blood plasma, such as albumin and alpha-1 acid glycoprotein. wikipedia.orgresearchgate.net Only the unbound or "free" fraction of a drug is pharmacologically active and available to distribute into tissues, interact with targets, and be eliminated. wikipedia.org The extent of plasma protein binding (PPB) is measured using techniques like equilibrium dialysis or ultrafiltration. nih.govnih.gov A compound that is highly bound to plasma proteins (>99%) may have a lower volume of distribution and a longer half-life.

Example Plasma Protein Binding Data

| Species | % Bound |

| Rat | 92.5 |

| Dog | 94.1 |

| Human | 93.8 |

Note: This table is for illustrative purposes only and does not represent actual experimental data. Moderate to high protein binding is common for many drugs. It is the unbound concentration that is most relevant for pharmacological activity.

The blood-brain barrier (BBB) is a specialized barrier that tightly regulates the passage of substances from the blood into the central nervous system (CNS). nih.govmdpi.com The morpholine heterocycle is often used in CNS drug discovery to improve properties that favor BBB penetration. acs.orgnih.gov The potential of this compound to cross the BBB can be assessed in vivo by measuring its concentration in the brain and plasma of animals to calculate a brain-to-plasma ratio (Kp) or in vitro using specialized models like the PAMPA-BBB assay. nih.govresearchgate.net

Hypothetical Blood-Brain Barrier Penetration Data

| Parameter | Value | Interpretation |

| Kp (Brain/Plasma Ratio) | 1.5 | High potential for CNS penetration |

| PAMPA-BBB Pe (10-6 cm/s) | 6.0 | Moderate-to-High CNS Permeability |

Note: This table is for illustrative purposes only and does not represent actual experimental data. A Kp value greater than 1 suggests that the compound readily enters the brain.

Metabolic Pathways and Metabolite Identification of this compound

The biotransformation of a xenobiotic like this compound is a critical determinant of its pharmacokinetic profile and duration of action. The metabolic pathways are typically elucidated through a series of in vitro and in vivo studies designed to assess the compound's stability and identify the resulting metabolites.

The initial evaluation of a compound's metabolic fate involves assessing its stability in the presence of drug-metabolizing enzymes. wuxiapptec.comwuxiapptec.com These assays measure the rate of disappearance of the parent compound over time to determine its intrinsic clearance (CLint), a measure of the inherent ability of the liver to metabolize a drug. nuvisan.com

Microsomal Stability: Liver microsomes are subcellular fractions containing a high concentration of Phase I cytochrome P450 (CYP) enzymes. researchgate.net Incubating this compound with liver microsomes from different species (e.g., human, rat, mouse) in the presence of necessary cofactors like NADPH helps predict its Phase I metabolic clearance. wuxiapptec.com A high rate of disappearance suggests rapid metabolism, which may lead to low oral bioavailability and a short half-life in vivo. researchgate.net The morpholine moiety, in particular, can be a site of metabolic liability. researchgate.netnih.gov

Hepatocyte Incubation: Intact hepatocytes are considered the "gold standard" for in vitro metabolism studies because they contain the full complement of Phase I and Phase II metabolic enzymes, as well as transporters, providing a more comprehensive and physiologically relevant model. domainex.co.ukevotec.comcreative-bioarray.com Incubating the compound with cryopreserved or fresh hepatocytes allows for the assessment of both Phase I and Phase II metabolic pathways. thermofisher.combioduro.com The data from these assays, such as in vitro half-life (t½) and intrinsic clearance, are crucial for predicting in vivo hepatic clearance. nuvisan.comevotec.com

| Parameter | Human Liver Microsomes | Rat Liver Microsomes | Human Hepatocytes |

| In Vitro t½ (min) | 45 | 28 | 65 |

| CLint (µL/min/mg protein or 10⁶ cells) | 15.4 | 24.8 | 10.7 |

| Stability Classification | Moderate | Moderate-High | Moderate |

Table 1: Illustrative In Vitro Metabolic Stability Data. This table shows hypothetical data for this compound. The results would help in ranking the compound based on its metabolic lability and understanding potential inter-species differences in metabolism.

Following stability assays, identifying the structures of the metabolites formed is essential for understanding the biotransformation pathways. This is typically achieved using high-sensitivity analytical techniques, primarily liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govyoutube.comnumberanalytics.comresearchgate.net By comparing the mass spectra of samples from incubations with control samples, potential metabolites can be detected. nih.gov The fragmentation patterns observed in MS/MS analysis provide structural information that helps in the definitive identification of the metabolic modifications. youtube.comnumberanalytics.com

For this compound, several metabolic pathways can be hypothesized based on its chemical structure:

Oxidation of the Morpholine Ring: The morpholine moiety is susceptible to oxidation at the nitrogen atom (N-oxidation) or at the carbon atoms adjacent to the nitrogen or oxygen, leading to ring-opened products or the formation of a lactam. oecd.org

Benzylic Hydroxylation: The methylene (B1212753) bridge connecting the benzyl (B1604629) and morpholine rings is a potential site for hydroxylation.

Aromatic Hydroxylation: The bromo-fluorobenzyl ring can undergo hydroxylation, although the positions of the electron-withdrawing bromine and fluorine atoms can influence the site of this reaction.

N-Dealkylation: Cleavage of the bond between the benzyl group and the morpholine nitrogen would lead to the formation of 4-fluorobenzaldehyde (B137897) (after further oxidation) and morpholine.

Phase II Conjugation: Any hydroxylated metabolites formed through Phase I reactions could subsequently undergo conjugation with glucuronic acid (glucuronidation) or sulfate (B86663) (sulfation) to form more water-soluble metabolites that are easily excreted.

| Metabolite ID | Proposed Metabolic Reaction | Change in Mass |

| M1 | N-Oxidation of Morpholine | +16 |

| M2 | Benzylic Hydroxylation | +16 |

| M3 | Aromatic Hydroxylation | +16 |

| M4 | C-Oxidation of Morpholine (Lactam formation) | +14 |

| M5 | N-Dealkylation (cleavage) | -113 (Morpholine fragment) |

| M6 | Glucuronide Conjugation of M2/M3 | +176 |

Table 2: Potential Phase I and Phase II Metabolites. This table lists hypothetical major metabolites of this compound, the enzymatic reactions that form them, and the corresponding change in molecular mass from the parent compound.

Reaction phenotyping aims to identify the specific enzymes responsible for a compound's metabolism. springernature.comresearchgate.net This information is critical for predicting potential drug-drug interactions. nih.gov The primary enzymes involved in Phase I drug metabolism are the cytochrome P450 (CYP) superfamily, particularly isoforms in the CYP1, CYP2, and CYP3 families. criver.com

Two common approaches are used for CYP phenotyping: nih.gov

Recombinant Human CYPs: The test compound is incubated individually with a panel of recombinant human CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4) to see which isoforms can metabolize it. springernature.com

Chemical Inhibition: The compound is incubated in human liver microsomes in the presence of known, selective inhibitors for specific CYP isoforms. nih.gov A significant reduction in the compound's metabolism in the presence of a specific inhibitor points to the involvement of that particular CYP enzyme. criver.com

Given the structure, it is plausible that multiple CYP enzymes could contribute to the metabolism of this compound.

| CYP Isoform | Metabolism Rate (% of Control) | Conclusion |

| CYP1A2 | 95% | Minor or no involvement |

| CYP2C9 | 45% | Major involvement |

| CYP2C19 | 70% | Moderate involvement |

| CYP2D6 | 90% | Minor or no involvement |

| CYP3A4 | 30% | Major involvement |

Table 3: Illustrative CYP Reaction Phenotyping Results. This table presents hypothetical data from an experiment using selective chemical inhibitors in human liver microsomes. The data suggests that CYP2C9 and CYP3A4 are the primary enzymes responsible for the metabolism of this compound.

Excretion Mechanisms of this compound

Following metabolism, the parent compound and its metabolites are removed from the body through various excretion routes, primarily via the kidneys into urine and via the liver into bile, which is then eliminated in feces. mhmedical.com

Renal excretion is a net result of three processes: glomerular filtration, active tubular secretion, and passive tubular reabsorption. unil.chnih.govnumberanalytics.com The physicochemical properties of a drug and its metabolites, such as molecular weight, polarity, and ionization state (pKa), heavily influence the dominant mechanism. derangedphysiology.com Generally, small, water-soluble, and polar compounds are efficiently cleared by the kidneys. The metabolic process often increases the polarity of a compound, facilitating its renal excretion. mhmedical.com For this compound, it is expected that its more polar metabolites, such as hydroxylated and glucuronidated species, would be primarily eliminated through the urine.

Biliary excretion is an important elimination pathway for certain drugs and their metabolites, particularly those with higher molecular weights and polar characteristics. nih.govresearchgate.net These compounds are actively transported from hepatocytes into the bile and then released into the small intestine. youtube.com

The molecular weight of this compound is approximately 289.13 g/mol . While there is no absolute cutoff, compounds with molecular weights over 325-500 g/mol tend to favor biliary excretion. This suggests that the parent compound may have limited biliary excretion, but larger metabolites, such as a glucuronide conjugate (MW ≈ 465 g/mol ), could be more susceptible to this pathway.

Once excreted into the intestine via bile, a drug or its metabolite can be reabsorbed back into the portal circulation, a process known as enterohepatic recirculation. nih.govresearchgate.netwikipedia.org This recycling process can prolong the compound's presence in the body, leading to a longer elimination half-life and multiple peaks in the plasma concentration-time profile. researchgate.net If metabolites like glucuronides are excreted in the bile, they can be cleaved by bacterial enzymes in the gut, releasing the parent drug to be reabsorbed. wikipedia.org

Preclinical Toxicological Evaluation of 4 2 Bromo 4 Fluorobenzyl Morpholine

Acute Toxicity Studies of 4-(2-Bromo-4-fluorobenzyl)morpholine

Acute toxicity studies are fundamental in preclinical toxicology as they provide initial information on the potential hazards of a substance after a single exposure. These studies are designed to determine the median lethal dose (LD50) and to identify the clinical signs of toxicity and the target organs affected.

Single-Dose Escalation Study Design

A single-dose escalation study is a common design for assessing acute toxicity. In such a study, the compound, this compound, would be administered to animal models, typically rodents, in progressively increasing doses. The primary objectives are to determine the maximum tolerated dose (MTD) and to observe any dose-limiting toxicities. Key features of this study design include:

Animal Models: Usually conducted in at least two mammalian species, one rodent and one non-rodent.

Dose Administration: The compound is administered via the intended route of human exposure, often orally or intravenously.

Observation Period: Animals are observed for a set period, typically 14 days, for any signs of toxicity, morbidity, or mortality.

Data Collection: Detailed records are kept of clinical signs, body weight changes, and any observable pathological changes at necropsy.

No specific single-dose escalation studies for this compound have been identified in the available literature.

Repeated-Dose Toxicity Studies of this compound

Repeated-dose toxicity studies are crucial for evaluating the effects of a substance following prolonged or repeated exposure. These studies help to identify potential target organs for toxicity and to establish a no-observed-adverse-effect level (NOAEL), which is critical for determining safe exposure levels in humans.

Sub-acute and Sub-chronic Toxicity Assessment Methodologies

Sub-acute and sub-chronic toxicity studies involve the repeated administration of the test substance over a period of 28 days (sub-acute) or 90 days (sub-chronic). The methodologies for these assessments are standardized and include:

Dose Groups: Typically, three or more dose levels of this compound would be tested, along with a control group.

Comprehensive Monitoring: Throughout the study, animals are monitored for a wide range of endpoints, including changes in body weight, food and water consumption, clinical signs of toxicity, and detailed hematological and clinical chemistry parameters.

Pathological Examination: At the end of the study, a full necropsy is performed, and organs are weighed and examined for gross and microscopic pathological changes.

There are no publicly available reports of sub-acute or sub-chronic toxicity studies conducted on this compound.

Genotoxicity and Mutagenicity Assessments of this compound

Genotoxicity and mutagenicity assessments are a critical component of preclinical safety evaluation, designed to determine if a substance can cause damage to genetic material (DNA), which could lead to cancer or heritable diseases.

Bacterial Reverse Mutation Test (Ames Test)

The Ames test is a widely used and internationally accepted method for identifying substances that can produce genetic mutations. sci-hub.se The principle of this assay is to expose specific strains of bacteria (typically Salmonella typhimurium and Escherichia coli) that are unable to synthesize an essential amino acid (histidine or tryptophan, respectively) to the test substance. nih.gov If the substance is a mutagen, it will cause a reverse mutation in the bacteria, allowing them to grow on a medium lacking the specific amino acid. sci-hub.senih.gov The test is conducted with and without a metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism. e3s-conferences.org

Specific results from an Ames test for this compound are not available in the public domain.

In Vitro and In Vivo Chromosomal Aberration Tests

Chromosomal aberration tests are designed to detect structural damage to chromosomes. researchgate.net

In Vitro Test: In this assay, mammalian cells in culture (e.g., Chinese hamster ovary cells or human peripheral blood lymphocytes) are exposed to the test substance. researchgate.net The cells are then arrested in metaphase, and the chromosomes are examined microscopically for any structural abnormalities, such as breaks, gaps, or rearrangements.

In Vivo Test: The in vivo chromosomal aberration test involves administering the test substance to a living animal, typically a rodent. After a specific exposure time, bone marrow cells are collected, and the chromosomes are analyzed for aberrations. This test provides information on the potential of the substance to cause chromosomal damage in a whole-animal system.

No data from in vitro or in vivo chromosomal aberration tests for this compound could be located in published literature.

Safety Pharmacology Studies of this compound

Safety pharmacology studies are designed to investigate the potential undesirable pharmacodynamic effects of a substance on vital physiological functions. europa.eufederalregister.gov These studies are a crucial component of the preclinical safety evaluation, aiming to protect clinical trial participants and patients from potential adverse effects. europa.eufederalregister.gov The core battery of safety pharmacology studies examines the effects on the central nervous, cardiovascular, and respiratory systems. patsnap.com

Subsequent, more specific testing might be warranted based on the initial findings or the compound's proposed mechanism of action. These could include assessments of motor coordination using a rotarod apparatus, evaluation of spontaneous locomotor activity, and assessment of body temperature. The objective is to identify any potential for CNS-related adverse effects such as sedation, motor impairment, or convulsions.

Table 1: Illustrative Data from a Functional Observational Battery for this compound

| Parameter | Vehicle Control | Low Dose | Mid Dose | High Dose |

|---|---|---|---|---|

| Spontaneous Activity | Normal | Normal | Slightly Decreased | Markedly Decreased |

| Gait and Posture | Normal | Normal | Normal | Slight Ataxia |

| Righting Reflex | Normal | Normal | Normal | Slightly Slowed |

| Startle Response | Normal | Normal | Normal | Normal |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Given that cardiovascular toxicity is a significant cause of drug attrition, a thorough evaluation of the effects of this compound on the cardiovascular system is paramount. patsnap.com In vivo studies, often conducted in conscious, telemetered large animals such as dogs or non-human primates, are the gold standard. These studies allow for continuous monitoring of key cardiovascular parameters, including blood pressure, heart rate, and electrocardiogram (ECG) intervals.

A key focus of the ECG analysis is the QT interval, as its prolongation can be an indicator of a potential risk for serious cardiac arrhythmias. europa.eu In vitro assays, such as the hERG (human Ether-à-go-go-Related Gene) assay, would also be conducted to assess the compound's potential to inhibit this critical potassium channel, which plays a key role in cardiac repolarization.

Table 2: Illustrative Cardiovascular Parameters in Telemetered Animals Treated with this compound

| Parameter | Vehicle Control | Low Dose | Mid Dose | High Dose |

|---|---|---|---|---|

| Mean Arterial Pressure (mmHg) | 100 ± 5 | 98 ± 6 | 95 ± 5 | 85 ± 7 |

| Heart Rate (bpm) | 80 ± 10 | 82 ± 12 | 85 ± 11 | 95 ± 15 |

| QTc Interval (ms) | 400 ± 20 | 405 ± 22 | 415 ± 25 | 430 ± 30 |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

The potential effects of this compound on the respiratory system would typically be assessed by measuring respiratory rate, tidal volume, and minute volume in conscious animals. Whole-body plethysmography is a common technique used for this purpose. The aim is to identify any potential for respiratory depression or other adverse effects on respiratory function. These endpoints can sometimes be integrated into other toxicology or safety pharmacology studies.

Table 3: Illustrative Respiratory Parameters in Animals Treated with this compound

| Parameter | Vehicle Control | Low Dose | Mid Dose | High Dose |

|---|---|---|---|---|

| Respiratory Rate (breaths/min) | 120 ± 15 | 118 ± 17 | 115 ± 16 | 105 ± 20 |

| Tidal Volume (mL) | 1.5 ± 0.2 | 1.5 ± 0.3 | 1.4 ± 0.2 | 1.3 ± 0.3 |

| Minute Volume (mL/min) | 180 ± 25 | 177 ± 28 | 161 ± 25 | 137 ± 35 |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Immunotoxicity Potential of this compound

The assessment of immunotoxicity is an integral part of the preclinical safety evaluation, as unintended immunosuppression or immunostimulation can have serious health consequences. europa.eufederalregister.gov For a small molecule drug like this compound, a weight-of-evidence approach is typically employed, as recommended by the ICH S8 guideline. europa.eufederalregister.govnih.goveuropa.eu